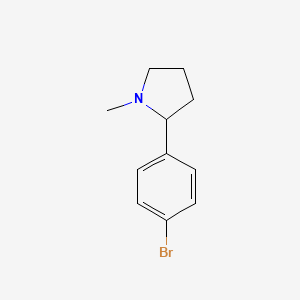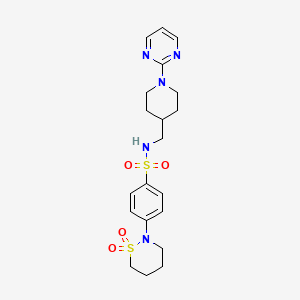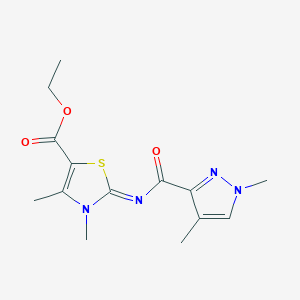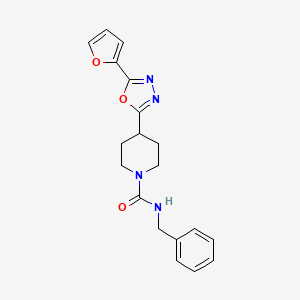![molecular formula C11H10FN5O2S B2641771 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 869068-23-5](/img/structure/B2641771.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, also known as ATFA, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazine-based compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Antiviral Applications
- Influenza A Virus Inhibition: Compounds based on 1,2,4-triazinyl sulfanyl derivatives, similar to the target compound, have shown significant antiviral activity against the influenza A (H1N1) virus, with an effective concentration of 0.6 µg/ml and a high selectivity index (Demchenko et al., 2020).
- SARS-CoV-2 Inhibition: A similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, demonstrated potent binding to SARS-CoV-2 protease with a binding energy of -8.7 kcal/mol, indicating potential efficacy against COVID-19 (Mary et al., 2020).
Antibacterial and Antifungal Applications
- Broad-Spectrum Antibacterial Activity: Certain fluorine-substituted 1,2,4-triazine derivatives have shown interesting antibacterial activity against multiple bacterial strains including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
- Antifungal Properties: Compounds derived from 1,2,4-triazinyl sulfanyl derivatives have exhibited antifungal properties, enhancing their potential as broad-spectrum antimicrobial agents (Baviskar et al., 2013).
Anticancer Applications
- Antitumor Activity: Some derivatives of the 1,2,4-triazine class have shown promising anticancer activity, with certain compounds displaying significant inhibitory effects against breast and colon cancer cell lines (Ghorab et al., 2015).
- Potential Against Specific Cancer Cell Lines: Novel 4-arylsulfonyl-1,3-oxazoles, structurally related to the target compound, demonstrated significant activity against specific cancer cell lines, suggesting potential for further development as anticancer agents (Zyabrev et al., 2022).
Propiedades
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNPKPKWIRPXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)
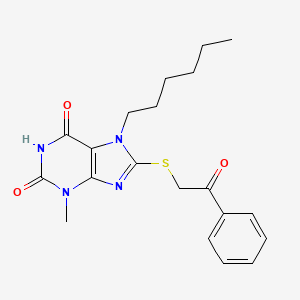
![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
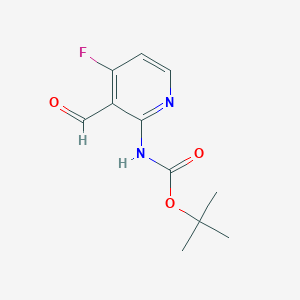
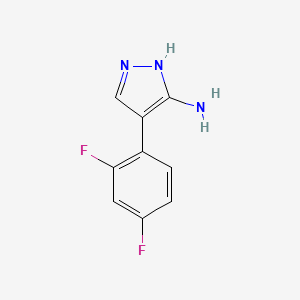
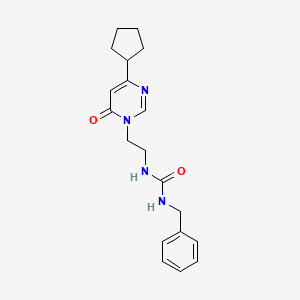
![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)
